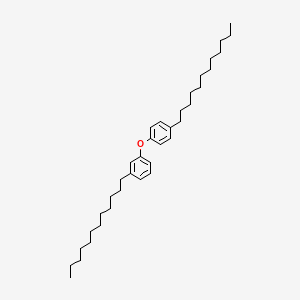![molecular formula C15H38N2Si2 B14476426 3,3'-[Methylenebis(dimethylsilanediyl)]bis(N,N-dimethylpropan-1-amine) CAS No. 67264-39-5](/img/structure/B14476426.png)
3,3'-[Methylenebis(dimethylsilanediyl)]bis(N,N-dimethylpropan-1-amine)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3’-[Methylenebis(dimethylsilanediyl)]bis(N,N-dimethylpropan-1-amine) is a chemical compound known for its unique structure and properties. It is characterized by the presence of silicon atoms within its molecular framework, which imparts distinct chemical and physical properties. This compound finds applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-[Methylenebis(dimethylsilanediyl)]bis(N,N-dimethylpropan-1-amine) typically involves the reaction of dimethylchlorosilane with N,N-dimethylpropan-1-amine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of advanced technologies, such as automated control systems, ensures precise control over reaction parameters, leading to consistent product quality. The purification of the final product is achieved through techniques like distillation and chromatography.
Chemical Reactions Analysis
Types of Reactions
3,3’-[Methylenebis(dimethylsilanediyl)]bis(N,N-dimethylpropan-1-amine) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents are commonly used.
Reduction: Lithium aluminum hydride and other reducing agents are employed.
Substitution: Various nucleophiles and electrophiles are used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while reduction can produce silane derivatives.
Scientific Research Applications
3,3’-[Methylenebis(dimethylsilanediyl)]bis(N,N-dimethylpropan-1-amine) has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other silicon-containing compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including drug delivery systems.
Industry: It is used in the production of specialty chemicals, coatings, and materials with unique properties.
Mechanism of Action
The mechanism of action of 3,3’-[Methylenebis(dimethylsilanediyl)]bis(N,N-dimethylpropan-1-amine) involves its interaction with specific molecular targets and pathways. The silicon atoms in the compound can form stable bonds with various functional groups, leading to the formation of stable complexes. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, resulting in specific biological effects.
Comparison with Similar Compounds
Similar Compounds
N,N’-Dimethyl-1,3-propanediamine: A related compound with similar structural features but without silicon atoms.
3,3’,3’'-(1,3,5-Triazinane-1,3,5-triyl)tris(N,N-dimethylpropan-1-amine): Another compound with a different core structure but similar functional groups.
Uniqueness
The presence of silicon atoms in 3,3’-[Methylenebis(dimethylsilanediyl)]bis(N,N-dimethylpropan-1-amine) imparts unique properties that distinguish it from other similar compounds. These properties include enhanced stability, reactivity, and potential biological activities, making it a valuable compound for various applications.
Properties
CAS No. |
67264-39-5 |
|---|---|
Molecular Formula |
C15H38N2Si2 |
Molecular Weight |
302.65 g/mol |
IUPAC Name |
3-[[3-(dimethylamino)propyl-dimethylsilyl]methyl-dimethylsilyl]-N,N-dimethylpropan-1-amine |
InChI |
InChI=1S/C15H38N2Si2/c1-16(2)11-9-13-18(5,6)15-19(7,8)14-10-12-17(3)4/h9-15H2,1-8H3 |
InChI Key |
PYCBFNBRKFJNSQ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCC[Si](C)(C)C[Si](C)(C)CCCN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



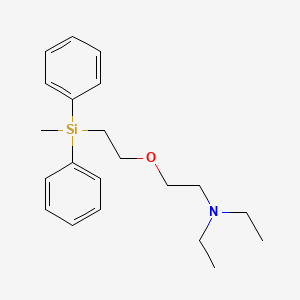
![3,4-Dibromobicyclo[3.2.1]octa-2,6-diene](/img/structure/B14476355.png)

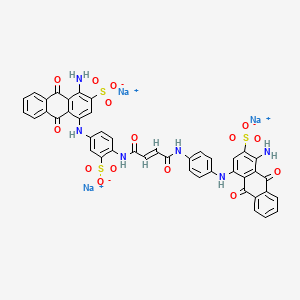
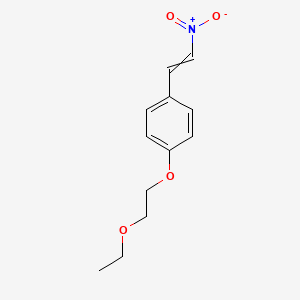

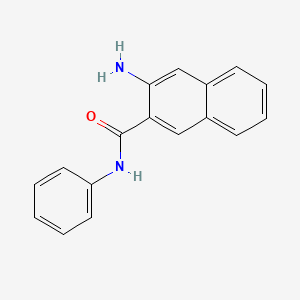
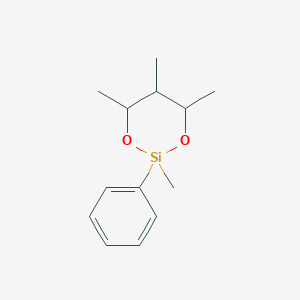

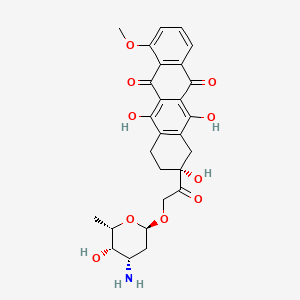
![2,4-Dichloroindolo[2,1-b]quinazoline-6,12-dione](/img/structure/B14476422.png)
![{[2,5-Dioxo-1-(pyren-4-yl)pyrrolidin-3-yl]sulfanyl}acetic acid](/img/structure/B14476428.png)
